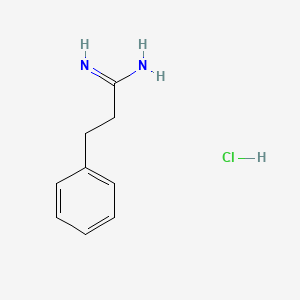

3-Phenylpropanimidamide hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including Michael addition, cyclization, and various coupling reactions . For instance, the synthesis of 3-phosphonated N-confused phlorin was achieved by reacting N-confused porphyrin with phosphite in the presence of acetic acid . Similarly, the preparation of 3,3′-dichlorobenzidine-(phenyl-U-14C) dihydrochloride involved a five-step synthesis including acetylation and chlorination . These methods suggest that the synthesis of 3-Phenylpropanimidamide hydrochloride could also involve multi-step reactions tailored to introduce the imidamide group.

Molecular Structure Analysis

Crystal structure analysis and spectral investigations such as IR, NMR, and UV-Vis are common techniques used to characterize the molecular structure of compounds . For example, the crystal and molecular structures of a new anti-ulcer agent were determined by X-ray analysis . These techniques could be applied to 3-Phenylpropanimidamide hydrochloride to determine its molecular conformation and stereochemistry.

Chemical Reactions Analysis

The papers describe various chemical reactions, including enzymatic resolutions , oxidative cleavage , and multi-component reactions (MCR) . The MCR strategy mentioned in paper involves a Michael addition, cyclization, and C-C coupling, which could be relevant to the synthesis of 3-Phenylpropanimidamide hydrochloride. The oxidative cleavage study of phenylpropanolamine hydrochloride provides insights into the reactivity of phenyl-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined using computational methods alongside experimental techniques . For instance, DFT calculations were used to predict the vibrational frequencies and chemical shifts of a synthesized compound . These methods could be used to predict the properties of 3-Phenylpropanimidamide hydrochloride, such as its solubility, melting point, and reactivity.

Relevant Case Studies

Case studies in the papers include the synthesis of chiral compounds , which are relevant to the stereochemistry of 3-Phenylpropanimidamide hydrochloride. The preparation of optically active compounds through resolutions and preferential crystallization and the chemo-enzymatic route for chiral acids are particularly noteworthy. These studies could guide the synthesis and resolution of enantiomers of 3-Phenylpropanimidamide hydrochloride.

Wissenschaftliche Forschungsanwendungen

Application in Biomedical Research

- Summary of the Application : 3-Phenylpropanimidamide hydrochloride is known to be an inhibitor that binds to cation channels and blocks the transport of cations across the cellular membrane .

- Methods of Application : While the exact experimental procedures are not detailed in the sources, the general method involves using this compound as an inhibitor in cell-based assays to study the role of cation channels in various cellular processes .

- Results or Outcomes : It has been shown to inhibit chronic prostatitis, bowel disease, and inflammatory bowel disease .

Application in Proteomics Research

- Summary of the Application : 3-Phenylpropanimidamide hydrochloride is used in proteomics research .

- Results or Outcomes : The outcomes of this application are not specified in the available literature .

Application in Inhibiting Protein Synthesis

- Summary of the Application : 3-Phenylpropanimidamide hydrochloride has been shown to inhibit protein synthesis at the ribosome level by blocking bacterial macrophages and human macrophages from activating Tlr4 .

- Methods of Application : This compound is used as an inhibitor in cell-based assays to study the role of Tlr4 in protein synthesis .

- Results or Outcomes : The inhibition of protein synthesis can have various effects depending on the context of the research. The specific outcomes in this case are not detailed in the sources .

Application in Animal Models

- Summary of the Application : 3-Phenylpropanimidamide hydrochloride has been shown to inhibit chronic prostatitis, bowel disease, and inflammatory bowel disease in animal models, with no adverse effects on infant growth or development .

- Results or Outcomes : The outcomes of this application are not specified in the available literature .

Safety And Hazards

The safety information for 3-Phenylpropanimidamide hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

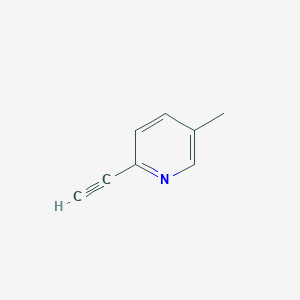

3-phenylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSJACFIQOWCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504643 | |

| Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylpropanimidamide hydrochloride | |

CAS RN |

24441-89-2 | |

| Record name | 24441-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)